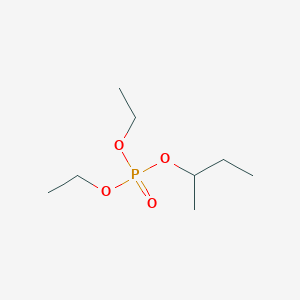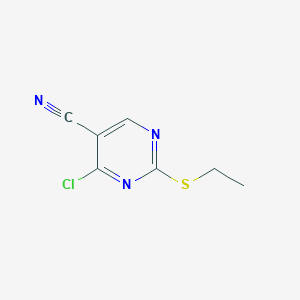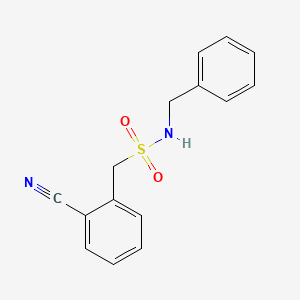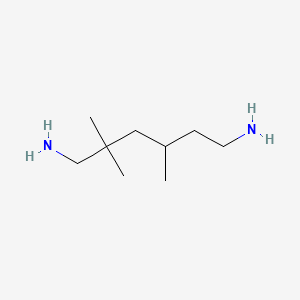
2,2,4-Trimethylhexane-1,6-diamine
Descripción general
Descripción
2,2,4-Trimethylhexane-1,6-diamine , also known as 1,6-Diamino-2,2,4(2,4,4)-trimethylhexane , is a chemical compound with the empirical formula C9H22N2 . It belongs to the class of aliphatic diamines . This compound is characterized by its branched structure, which includes three methyl groups attached to the hexane backbone. The systematic name reflects the positions of the amino groups on the hexane chain.
Synthesis Analysis
The synthesis of 2,2,4-Trimethylhexane-1,6-diamine involves several methods, including reductive amination of appropriate ketones or aldehydes using ammonia or primary amines. Additionally, it can be prepared via alkylation of hexamethylenediamine with suitable alkyl halides. The choice of synthetic route depends on the desired purity and yield.
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethylhexane-1,6-diamine consists of a six-carbon hexane backbone with amino groups (NH2) attached at positions 1 and 6. The three methyl groups (CH3) are located at positions 2, 2, and 4. The compound’s spatial arrangement influences its reactivity and physical properties.
Chemical Reactions Analysis
- Alkylation : 2,2,4-Trimethylhexane-1,6-diamine can undergo alkylation reactions with alkyl halides, leading to the substitution of hydrogen atoms with alkyl groups.
- Acylation : The compound reacts with acyl chlorides to form amides.
- Reductive Amination : By treating appropriate ketones or aldehydes with ammonia or primary amines, reductive amination yields 2,2,4-Trimethylhexane-1,6-diamine.
- Complex Formation : Due to its amino groups, it can form coordination complexes with metal ions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 232°C .
- Boiling Point : Notably high, around 232°C .
- Density : 0.867 g/mL at 25°C.
- Refractive Index : n20/D 1.465 .
Aplicaciones Científicas De Investigación
Application in Asymmetric Synthesis and Catalysis
2,2,4-Trimethylhexane-1,6-diamine is significant in the field of asymmetric synthesis and catalysis. The 1,2-diamine motif, to which 2,2,4-Trimethylhexane-1,6-diamine belongs, is found in several natural products with biological activity and in many pharmaceutical agents. Chiral 1,2-diamines are extensively used as control elements in asymmetric synthesis and catalysis (Cardona & Goti, 2009).
Contribution to Conformational Analysis
The compound plays a role in the conformational analysis of organic molecules. Studies on related compounds, such as 2,2,3-trimethylhexane and 2,2,4-trimethylhexane, have provided insights into the structural and vibrational properties of such molecules, which can be crucial for understanding their chemical behavior and applications (Crowder, 1986).
Involvement in Electromembrane Extraction Methods
2,2,4-Trimethylhexane-1,6-diamine has been implicated in the development of novel extraction methods for analyzing plastic restricted substances in food products. The compound's structure allows it to be separated from similar substances efficiently, enhancing the sensitivity and specificity of such analytical methods (Liu et al., 2017).
Role in Gamma Radiolysis Research
Research on the gamma radiolysis of related branched-chain hydrocarbons, such as 2,2,4-trimethylpentane and 2,2,5-trimethylhexane, highlights the importance of 2,2,4-Trimethylhexane-1,6-diamine in understanding the behavior of hydrocarbons under radiation. This research provides insights into the stability and chemical reactions of hydrocarbons in extreme conditions (Castello, Grandi, & Munari, 1975).
Biosynthesis and Applications in Sustainable Plastics
Diamines, including 1,6-diaminohexane, are vital in the production of polyamide plastics. Their biosynthesis using microbial factories like Escherichia coli and Corynebacterium glutamicum is a significant step towards developing sustainable plastics. The compound's involvement in this area demonstrates its potential in green chemistry and sustainable development (Wang, Li, & Deng, 2020).
In Fluid Dynamics and Molecular Simulations
Studies involving 2,2,4-trimethylhexane have explored its properties under different pressures through molecular dynamics simulations. This research contributes to our understanding of the fluid dynamics of such compounds, which is essential for various industrial applications, including lubricant development (Cunha & Robbins, 2019).
Safety And Hazards
- Toxicity : While not acutely toxic, proper handling and protective measures are essential.
- Storage : Store in a cool, dry place away from direct sunlight.
- Handling : Use appropriate personal protective equipment (PPE) during handling.
Direcciones Futuras
Research on 2,2,4-Trimethylhexane-1,6-diamine continues to explore its applications in polymer science, catalysis, and materials engineering. Investigating novel synthetic routes and optimizing its properties will contribute to its broader utilization.
Propiedades
IUPAC Name |
2,2,4-trimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZDQXWVYNXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863128 | |
| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an amine odor; [Epoxy Technology MSDS] | |
| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4-Trimethylhexane-1,6-diamine | |
CAS RN |
3236-53-1, 25513-64-8 | |
| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl-1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025513648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-trimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN9C5291DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




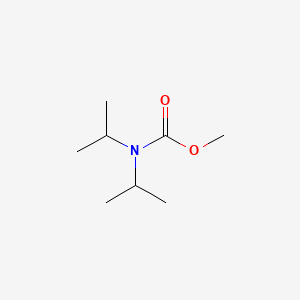

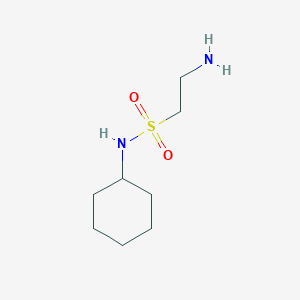
![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)
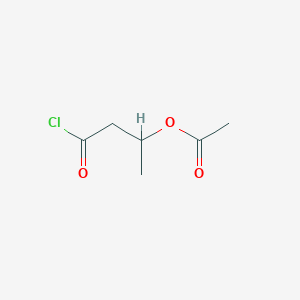
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)

